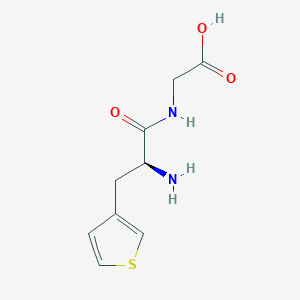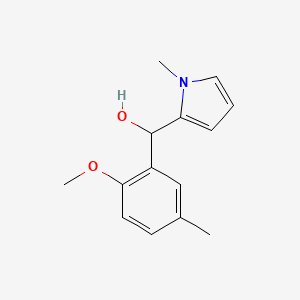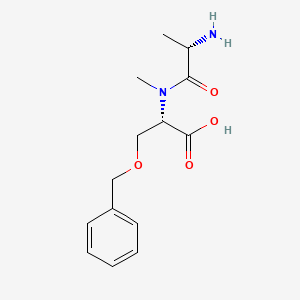
Ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2,2-Difluoro-2-(tiofen-3-il)acetato de etilo es un compuesto orgánico con la fórmula molecular C8H8F2O2S. Es un derivado del tiofeno, un anillo aromático de cinco miembros que contiene azufre.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2,2-Difluoro-2-(tiofen-3-il)acetato de etilo generalmente implica la reacción de derivados del tiofeno con difluoroacetato de etilo bajo condiciones específicas. Un método común incluye el uso de una base como el hidruro de sodio (NaH) para desprotonar el tiofeno, seguido de la adición de difluoroacetato de etilo. La reacción generalmente se lleva a cabo en un solvente aprótico como el tetrahidrofurano (THF) a bajas temperaturas para asegurar un alto rendimiento y pureza .
Métodos de producción industrial
La producción industrial de 2,2-Difluoro-2-(tiofen-3-il)acetato de etilo puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y escalabilidad del proceso de producción. Además, la purificación del producto final a menudo se logra mediante técnicas como la destilación o la recristalización para cumplir con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2,2-Difluoro-2-(tiofen-3-il)acetato de etilo experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar sulfóxidos o sulfófonos, dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol o un aldehído.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno (H2O2) y el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se utilizan a menudo agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Los reactivos como los halógenos (por ejemplo, bromo) o los compuestos organometálicos (por ejemplo, reactivos de Grignard) se utilizan para reacciones de sustitución.
Principales productos formados
Oxidación: Sulfóxidos y sulfófonos.
Reducción: Alcoholes y aldehídos.
Sustitución: Diversos derivados del tiofeno sustituidos.
Aplicaciones Científicas De Investigación
El 2,2-Difluoro-2-(tiofen-3-il)acetato de etilo tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible candidato a fármaco debido a su estructura química única y actividad biológica.
Industria: Utilizado en el desarrollo de materiales avanzados, como semiconductores orgánicos y diodos emisores de luz (OLED).
Mecanismo De Acción
El mecanismo de acción del 2,2-Difluoro-2-(tiofen-3-il)acetato de etilo implica su interacción con objetivos moleculares específicos y vías. Por ejemplo, en los sistemas biológicos, puede inhibir ciertas enzimas o vías de señalización, lo que lleva a sus efectos biológicos observados. Los objetivos moleculares y las vías exactas pueden variar dependiendo de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
2,2-Difluoro-2-(2-oxo-2H-croman-3-il)acetato de etilo: Un derivado de cumarina con características estructurales similares pero diferentes actividades biológicas.
2,2-Difluoro-2-(trimetilsilil)acetato de etilo: Otro derivado de difluoroacetato con propiedades químicas y aplicaciones distintas.
Singularidad
El 2,2-Difluoro-2-(tiofen-3-il)acetato de etilo es único debido a la presencia tanto del anillo de tiofeno como del grupo difluoroacetato. Esta combinación confiere una reactividad química específica y posibles actividades biológicas que no se observan en otros compuestos similares.
Propiedades
IUPAC Name |
ethyl 2,2-difluoro-2-thiophen-3-ylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2S/c1-2-12-7(11)8(9,10)6-3-4-13-5-6/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVCTNGFRFNBHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CSC=C1)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(11R,12S,16R)-11-(4-fluorobenzoyl)-14-(3-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12640444.png)



![Acetamide, N-[2-[(2-aminoethyl)methylamino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]-](/img/structure/B12640460.png)
![1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(methyl)phenyl]-3-pyridinecarboxylic acid](/img/structure/B12640461.png)
![(1R)-5-tert-butyl-N-[(1R)-1-phenylethyl]-2,3-dihydro-1H-inden-1-amine;4-methylbenzenesulfonic acid](/img/structure/B12640489.png)





![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B12640512.png)

